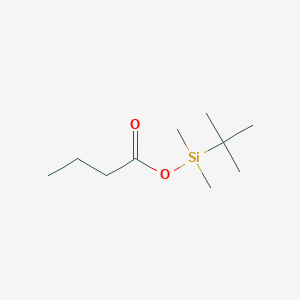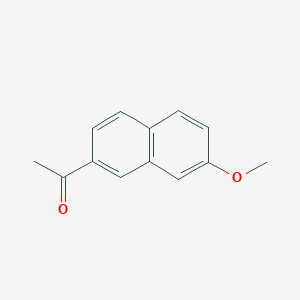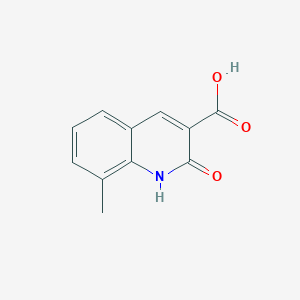![molecular formula C12H15N3 B11899699 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole CAS No. 66536-70-7](/img/structure/B11899699.png)
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a triazole ring fused with a benzene ring and a cyclohexyl group attached to the nitrogen atom of the triazole ring. It is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with ortho-nitrobenzyl bromide followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and materials for electronic devices
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Lacks the cyclohexyl and benzene rings, making it less hydrophobic and less bulky.
1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a cyclohexyl group, affecting its chemical reactivity and biological activity.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which influences its solubility and interaction with biological targets
Uniqueness: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is unique due to its combination of a cyclohexyl group and a fused benzene-triazole ring system. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can enhance its interaction with biological targets and its stability in various applications .
Properties
CAS No. |
66536-70-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
CQIAJKGKHAGBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)



![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)


